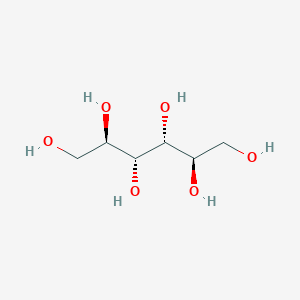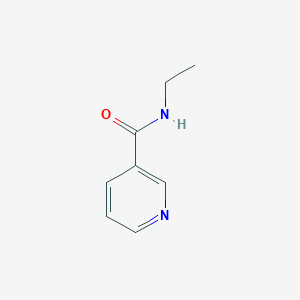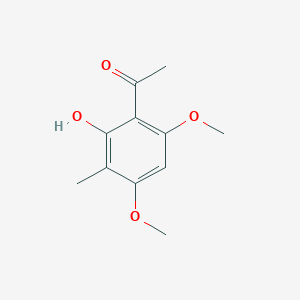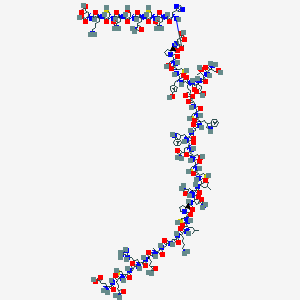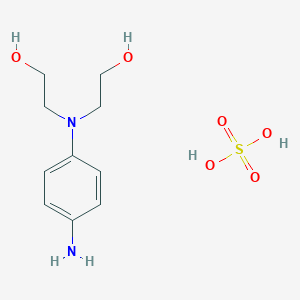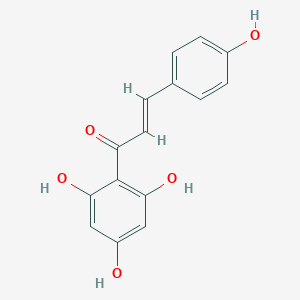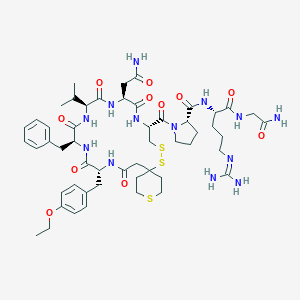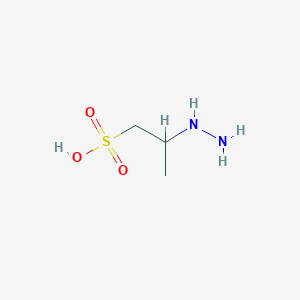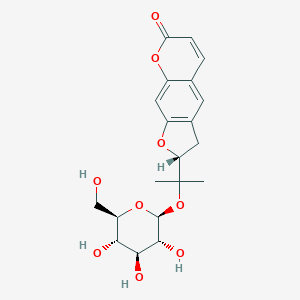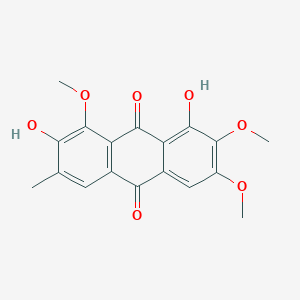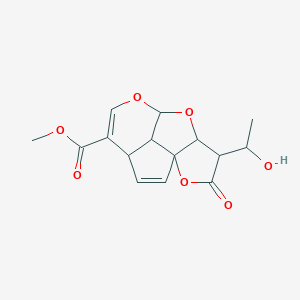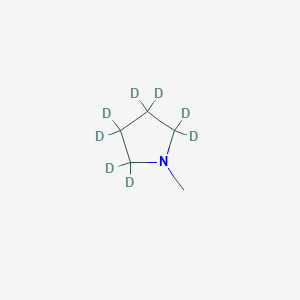
1-Methylpyrrolidin-2,2,3,3,4,4,5,5-d8
Übersicht
Beschreibung
1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8 is a deuterated derivative of 1-Methylpyrrolidine. It is a stable isotope-labeled compound, where the hydrogen atoms are replaced with deuterium. This compound is often used in various scientific research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in the development of deuterated drugs to improve metabolic stability and reduce side effects.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8 can be synthesized through the deuteration of 1-Methylpyrrolidine. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) or deuterated reagents under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure complete deuteration.
Industrial Production Methods
In an industrial setting, the production of 1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8 involves large-scale deuteration processes. These processes are optimized for high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the deuteration process. The final product is then purified through distillation or chromatography to achieve the desired isotopic purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form deuterated amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used.
Substitution: Nucleophiles like deuterated halides (D-X) are employed under basic conditions.
Major Products Formed
Oxidation: Deuterated N-oxides.
Reduction: Deuterated amines.
Substitution: Various deuterated derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8 is primarily based on its deuterium content. Deuterium has a higher mass than hydrogen, which affects the vibrational frequencies of chemical bonds. This isotopic effect can influence reaction rates and mechanisms. In biological systems, deuterium incorporation can alter the metabolic pathways and improve the stability of deuterated drugs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2,2,3,3,4,4,5,5-d8: Another deuterated pyrrolidine derivative.
N-Methylpyrrolidine: The non-deuterated form of the compound.
1-Methyl-2-pyrrolidinone: A structurally similar compound with different functional groups.
Uniqueness
1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8 is unique due to its complete deuteration, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracing in various studies. Compared to its non-deuterated counterparts, it offers improved metabolic stability and reduced side effects in medicinal applications.
Eigenschaften
IUPAC Name |
2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-6-4-2-3-5-6/h2-5H2,1H3/i2D2,3D2,4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFZOVWCLRSYKC-UDCOFZOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C1([2H])[2H])C)([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481386 | |
| Record name | 1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131857-29-9 | |
| Record name | 1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 131857-29-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


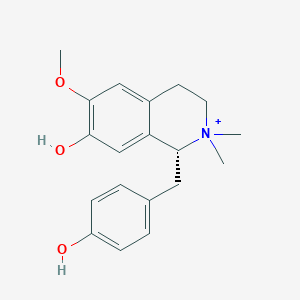
![(alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150354.png)
